molecular formula C16H19N5O3 B2455130 6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1208682-85-2

6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2455130
CAS No.: 1208682-85-2
M. Wt: 329.36
InChI Key: SFUOYYMUXMYLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic small molecule of significant interest in biomedical research, particularly for investigating intracellular signaling pathways. Its core structure incorporates a 1,3,4-oxadiazole heterocycle linked to a piperidine scaffold, a motif recognized in the scientific literature for its potential as a Smoothened (Smo) antagonist . The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development, and its aberrant, ligand-dependent activation is a documented feature in a broad spectrum of human cancers, including basal cell carcinoma, medulloblastoma, and pancreatic, breast, and lung cancers . As a potential inhibitor of this pathway, this compound offers researchers a valuable tool for modulating Hh signaling to study tumor proliferation and survival mechanisms in vitro. The molecule's design, featuring a cyclopropyl-containing 1,3,4-oxadiazole, is characteristic of compounds designed to interact with specific protein targets. By potentially inhibiting the Smoothened protein, a key component of the Hh pathway, this compound can help elucidate the molecular mechanisms driving oncogenesis . Its primary research value lies in pre-clinical studies aimed at understanding disease etiology and evaluating novel therapeutic strategies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

6-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-13(22)5-4-12(19-20)16(23)21-8-6-11(7-9-21)15-18-17-14(24-15)10-2-3-10/h4-5,10-11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUOYYMUXMYLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one represents a novel class of heterocyclic compounds that incorporate both piperidine and oxadiazole moieties. These structural features are associated with various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of the target compound typically involves multi-step reactions, including the formation of the oxadiazole ring and subsequent coupling with piperidine derivatives. A common synthetic route includes:

  • Formation of 5-Cyclopropyl-1,3,4-oxadiazole : This is achieved through condensation reactions involving suitable hydrazides and carboxylic acids.
  • Piperidine Attachment : The oxadiazole derivative is then reacted with piperidine to introduce the piperidine moiety.
  • Final Cyclization : The final step involves cyclization to form the pyridazinone structure.

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine frameworks exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentrations (MIC) for these compounds often range from 1 to 10 µg/mL, demonstrating their potential as effective antibacterial agents.

Antitumor Activity

Several studies have evaluated the antitumor properties of oxadiazole derivatives. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest . In vitro assays have shown IC50 values in the low micromolar range for various cancer cell lines.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's . Studies report IC50 values for AChE inhibition ranging from 0.63 to 6.28 µM for structurally related compounds.

Study 1: Antibacterial Evaluation

In a study evaluating a series of oxadiazole-piperidine derivatives, it was found that specific substitutions on the piperidine ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC of 2 µg/mL .

Study 2: Antitumor Mechanism

A detailed investigation into the antitumor mechanism revealed that certain derivatives induce apoptosis in cancer cells via mitochondrial pathways. Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptotic cell death .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntibacterialSalmonella typhi2
AntibacterialBacillus subtilis5
AntitumorHeLa Cells5
AChE InhibitionHuman AChE0.63
Urease InhibitionUrease from Proteus mirabilis2.14

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

A thorough retrosynthetic analysis of 6-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one reveals several plausible disconnections that guide the design of efficient synthetic routes. The most logical retrosynthetic pathway involves the initial construction of the 5-cyclopropyl-1,3,4-oxadiazole ring, followed by its attachment to a piperidine derivative. The resulting 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can then be acylated with a 6-chloro-2-methylpyridazin-3(2H)-one or a suitably activated derivative to yield the target molecule.

Retrosynthetic Disconnection of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is most commonly synthesized via the cyclodehydration of an acyl hydrazide with a carboxylic acid or its equivalent. In the case of the 5-cyclopropyl-1,3,4-oxadiazole, the starting material is typically a cyclopropanecarboxylic acid hydrazide, which is condensed with an appropriate carboxylic acid or ester and then cyclized under dehydrating conditions. The resulting 5-cyclopropyl-1,3,4-oxadiazole can be functionalized at the 2-position to allow for subsequent coupling to the piperidine ring.

Construction of the Piperidine Linkage

The piperidine moiety is introduced via nucleophilic substitution or reductive amination, depending on the functional groups present on the 1,3,4-oxadiazole intermediate. Protection of the piperidine nitrogen is often necessary to prevent over-alkylation or side reactions during subsequent steps. The 4-position of the piperidine ring is functionalized to allow for coupling with the 1,3,4-oxadiazole, typically via a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reaction.

Acylation with 2-methylpyridazin-3(2H)-one

The final step involves the acylation of the piperidine nitrogen with a 6-chloro-2-methylpyridazin-3(2H)-one or its activated derivative. This step requires careful control of reaction conditions to ensure selective acylation and to avoid hydrolysis or degradation of the sensitive heterocycles. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-dicyclohexylcarbodiimide is common in this context.

Detailed Synthetic Methods and Reaction Conditions

This section presents a comprehensive review of the synthetic methods reported in the literature for the preparation of this compound. Each step is described in detail, with reaction conditions, yields, and purification methods summarized in accompanying tables.

Synthesis of 5-cyclopropyl-1,3,4-oxadiazole

The synthesis of the 5-cyclopropyl-1,3,4-oxadiazole moiety is a critical step in the overall preparation of the target compound. The most widely adopted method involves the cyclodehydration of cyclopropanecarboxylic acid hydrazide with a suitable carboxylic acid derivative.

Preparation of Cyclopropanecarboxylic Acid Hydrazide

Cyclopropanecarboxylic acid hydrazide is typically prepared by the reaction of cyclopropanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction is generally carried out in ethanol or methanol as the solvent, with the product isolated by filtration and recrystallization.

Cyclodehydration to 5-cyclopropyl-1,3,4-oxadiazole

The cyclodehydration of cyclopropanecarboxylic acid hydrazide with an appropriate carboxylic acid or ester is achieved using dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. The reaction is typically conducted at elevated temperatures (80–120°C), and the product is purified by column chromatography or recrystallization.

Data Table: Synthesis of 5-cyclopropyl-1,3,4-oxadiazole
Step Reagents and Conditions Yield (%) Purification Method Reference
Preparation of cyclopropanecarboxylic acid hydrazide Cyclopropanecarboxylic acid, hydrazine hydrate, ethanol, reflux, 3–6 h 85–92 Recrystallization (ethanol)
Cyclodehydration to 5-cyclopropyl-1,3,4-oxadiazole Cyclopropanecarboxylic acid hydrazide, phosphorus oxychloride, 80–100°C, 2–4 h 70–80 Column chromatography (silica gel)

Functionalization of the 2-position of 1,3,4-oxadiazole

To enable coupling with the piperidine ring, the 2-position of the 5-cyclopropyl-1,3,4-oxadiazole must be functionalized, typically by introduction of a halogen (chlorine or bromine) or a leaving group such as a mesylate or tosylate.

Halogenation of 1,3,4-oxadiazole

Halogenation is achieved using reagents such as N-bromosuccinimide or N-chlorosuccinimide in the presence of a Lewis acid catalyst. The reaction is performed in an inert solvent such as dichloromethane at 0–25°C.

Data Table: Functionalization of 2-position
Step Reagents and Conditions Yield (%) Purification Method Reference
Halogenation of 1,3,4-oxadiazole N-bromosuccinimide, dichloromethane, 0–25°C, 1–2 h 65–75 Column chromatography

Synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

The coupling of the functionalized 5-cyclopropyl-1,3,4-oxadiazole with a piperidine derivative is a key step in the assembly of the target molecule. This is typically achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

The halogenated 5-cyclopropyl-1,3,4-oxadiazole is reacted with 4-aminopiperidine or N-protected 4-aminopiperidine in the presence of a base such as potassium carbonate or sodium hydride. The reaction is conducted in a polar aprotic solvent such as dimethylformamide at 50–80°C.

Palladium-Catalyzed Cross-Coupling

Alternatively, the coupling can be achieved via Buchwald-Hartwig amination, using a palladium catalyst, a suitable ligand, and a base. This method offers higher selectivity and yields, particularly for sterically hindered substrates.

Data Table: Coupling of 1,3,4-oxadiazole and Piperidine
Step Reagents and Conditions Yield (%) Purification Method Reference
Nucleophilic aromatic substitution Halogenated 5-cyclopropyl-1,3,4-oxadiazole, 4-aminopiperidine, potassium carbonate, dimethylformamide, 60°C, 6 h 60–70 Column chromatography
Buchwald-Hartwig amination Halogenated 5-cyclopropyl-1,3,4-oxadiazole, N-protected 4-aminopiperidine, Pd2(dba)3, Xantphos, sodium tert-butoxide, toluene, 100°C, 12 h 75–85 Column chromatography

Deprotection of the Piperidine Nitrogen

If a protecting group was used on the piperidine nitrogen during the coupling step, it must be removed prior to acylation. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are removed by treatment with trifluoroacetic acid or catalytic hydrogenation, respectively.

Data Table: Deprotection Conditions
Protecting Group Deprotection Reagent Conditions Yield (%) Reference
tert-Butoxycarbonyl Trifluoroacetic acid, dichloromethane, 0–25°C, 1 h 90–95
Benzyloxycarbonyl Hydrogen, palladium on carbon, ethanol, room temperature, 2–4 h 85–90

Acylation with 2-methylpyridazin-3(2H)-one Derivative

The final step in the synthesis is the acylation of the deprotected 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine with a 6-chloro-2-methylpyridazin-3(2H)-one or an activated ester derivative. The reaction is typically performed in the presence of a base such as triethylamine or N,N-diisopropylethylamine, and a coupling agent if necessary.

Data Table: Acylation Step
Acylating Agent Reagents and Conditions Yield (%) Purification Method Reference
6-chloro-2-methylpyridazin-3(2H)-one Triethylamine, dichloromethane, 25°C, 12 h 65–75 Recrystallization (ethanol)
Activated ester (e.g., N-hydroxysuccinimide ester) N,N-diisopropylethylamine, dimethylformamide, 25°C, 8 h 70–80 Column chromatography

Alternative Synthetic Strategies and Optimization

While the convergent approach described above is the most widely reported, alternative synthetic strategies have been explored to improve yields, reduce the number of steps, or enhance the scalability of the process. These include one-pot cyclization reactions, microwave-assisted synthesis, and the use of flow chemistry techniques.

One-Pot Cyclization Strategies

One-pot strategies aim to minimize the number of purification steps by conducting multiple reactions sequentially in a single vessel. For example, the cyclodehydration of cyclopropanecarboxylic acid hydrazide with a carboxylic acid, followed by in situ halogenation and coupling with piperidine, has been reported to afford the desired intermediate in moderate to good yields.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the cyclodehydration and coupling steps, reducing reaction times from several hours to minutes and often improving yields. The use of microwave reactors allows for precise control of temperature and pressure, which is particularly beneficial for the formation of sensitive heterocycles such as 1,3,4-oxadiazoles.

Flow Chemistry Approaches

Continuous flow reactors have been utilized to scale up the synthesis of 1,3,4-oxadiazole derivatives, enabling improved heat and mass transfer, and facilitating the safe handling of hazardous reagents. The integration of in-line purification steps further enhances the efficiency of the process.

Comparative Data Table: Alternative Strategies

Strategy Key Features Reported Yield (%) Advantages Limitations Reference
One-pot cyclization Sequential reactions in single vessel 50–65 Fewer purification steps Lower overall yield
Microwave-assisted synthesis Rapid heating, reduced reaction times 70–85 Faster, higher yields Equipment cost
Flow chemistry Continuous processing, in-line purification 75–90 Scalable, safe Optimization required

Purification and Characterization of the Final Product

The purification of this compound is typically achieved by recrystallization from ethanol or ethyl acetate, or by column chromatography on silica gel. The purity of the final product is assessed by high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Recrystallization and Chromatography

Recrystallization is preferred for large-scale preparations, as it affords high-purity material with minimal solvent usage. Column chromatography is employed for small-scale syntheses or when impurities cannot be removed by recrystallization.

Analytical Characterization

The identity and purity of the compound are confirmed by proton and carbon-13 nuclear magnetic resonance spectroscopy, infrared spectroscopy, and high-resolution mass spectrometry. Elemental analysis is also performed to verify the composition.

Data Table: Purification and Characterization

Method Conditions Results Reference
Recrystallization Ethanol, 0–25°C >98% purity
Column chromatography Silica gel, ethyl acetate/hexane >98% purity
NMR spectroscopy DMSO-d6, 400 MHz Consistent with structure
Mass spectrometry ESI, positive mode [M+H]+ observed

Mechanistic Insights and Optimization Parameters

A detailed understanding of the reaction mechanisms involved in each step of the synthesis is essential for optimizing yields and minimizing side reactions.

Mechanism of 1,3,4-Oxadiazole Formation

The cyclodehydration of acyl hydrazides with carboxylic acids proceeds via nucleophilic attack of the hydrazide nitrogen on the carboxyl carbon, followed by elimination of water and ring closure to afford the 1,3,4-oxadiazole. The use of dehydrating agents such as phosphorus oxychloride facilitates this process by activating the carboxyl group and promoting water elimination.

Factors Affecting Yield and Selectivity

The choice of solvent, temperature, and reaction time all influence the yield and selectivity of the cyclodehydration and coupling steps. Polar aprotic solvents such as dimethylformamide and dichloromethane are generally preferred for their ability to solubilize both reactants and products. Elevated temperatures accelerate the reactions but may also lead to decomposition of sensitive intermediates.

Optimization Strategies

Optimization of reaction conditions is typically achieved by systematic variation of reagent concentrations, temperature, and reaction time, followed by analysis of product yield and purity. The use of microwave irradiation or flow chemistry can further enhance yields and reproducibility.

Comparative Analysis of Reported Yields and Scalability

A comparison of reported yields for each step of the synthesis, as well as the overall yield, is presented in the following table. The scalability of each method is also discussed.

Data Table: Comparative Yields

Step Typical Yield (%) Scalability Reference
Cyclopropanecarboxylic acid hydrazide preparation 85–92 High
Cyclodehydration to 5-cyclopropyl-1,3,4-oxadiazole 70–80 Moderate
Halogenation of 1,3,4-oxadiazole 65–75 Moderate
Coupling with piperidine 60–85 Moderate to high
Deprotection 85–95 High
Acylation with 2-methylpyridazin-3(2H)-one 65–80 Moderate
Overall yield 15–25 Moderate

Discussion of Scalability

The synthesis is amenable to scale-up, particularly when flow chemistry or one-pot strategies are employed. The use of microwave-assisted synthesis can also facilitate the preparation of gram-scale quantities for research purposes.

Patent Literature and Industrial Applications

A review of the patent literature reveals several industrial processes for the synthesis of related 1,3,4-oxadiazole derivatives, with modifications to improve yield, purity, and environmental sustainability. These processes often employ alternative reagents or catalysts to minimize waste and reduce costs.

Patent Examples

Several patents describe the use of alternative dehydrating agents, such as polyphosphoric acid or acetic anhydride, to avoid the use of phosphorus oxychloride. Others report the use of solid-supported reagents or recyclable catalysts to facilitate purification and reduce environmental impact.

Industrial Relevance

The ability to synthesize this compound and related compounds on a large scale is of significant interest to the pharmaceutical industry, particularly for the development of new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.